[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
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Description
[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate, also known as this compound, is a useful research compound. Its molecular formula is C23H30O11 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is a metabolite of mycophenolic acid , which is known to inhibit de novo purine biosynthesis . This suggests that Mycophenolic Acid Acyl-beta-D-glucoside may have similar targets.
Mode of Action
Mycophenolic acid is a potent immunosuppressant that inhibits de novo purine biosynthesis , which is crucial for the proliferation of immune cells.
Biochemical Pathways
Mycophenolic Acid Acyl-beta-D-glucoside is involved in the phase II metabolism of Mycophenolic acid . This suggests that it may play a role in the biochemical pathways related to the metabolism and excretion of Mycophenolic acid.
Pharmacokinetics
The acyl glucuronide minor metabolite has a pharmacological activity similar to mycophenolic acid . This suggests that Mycophenolic Acid Acyl-beta-D-glucoside may have similar ADME properties.
Result of Action
Given its relationship to mycophenolic acid, it may share similar effects, such as immunosuppression .
Properties
CAS No. |
344562-78-3 |
---|---|
Molecular Formula |
C23H30O11 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3/b10-4+/t14-,18-,19+,20-,23+/m1/s1 |
InChI Key |
VCDAVVIRONUCLX-OTFYJODQSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
1-[(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate] β-D-Glucopyranose; |
Origin of Product |
United States |
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